molecular formula C19H16ClFN2O4 B3669930 (5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

(5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3669930
M. Wt: 390.8 g/mol
InChI Key: SUGNTPNZPMTRSN-OVCLIPMQSA-N
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Description

(5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated, ethoxylated, and fluorinated phenyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenyl group: The phenyl group is chlorinated, ethoxylated, and fluorinated through a series of substitution reactions.

    Attachment to the imidazolidine-2,4-dione core: The modified phenyl group is then attached to the imidazolidine-2,4-dione core through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group can undergo further substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: Unique due to its specific combination of functional groups.

    Other imidazolidine-2,4-dione derivatives: May have different substituents on the phenyl group, leading to variations in properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorinated, ethoxylated, and fluorinated phenyl groups attached to the imidazolidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5E)-5-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-2-26-16-9-11(8-15-18(24)23-19(25)22-15)7-13(20)17(16)27-10-12-5-3-4-6-14(12)21/h3-9H,2,10H2,1H3,(H2,22,23,24,25)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGNTPNZPMTRSN-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

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